Methyl 3-formylindole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-formylindole-6-carboxylate” is a chemical compound with the CAS number 133831-28-4 . It has a molecular weight of 203.2 and its molecular formula is C11H9NO3 . The compound appears as an orange to brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-formylindole-6-carboxylate” is 1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure. The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-formylindole-6-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 404.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has an enthalpy of vaporization of 65.6±3.0 kJ/mol and a flash point of 198.4±23.2 °C . Its refractive index is 1.677 .Scientific Research Applications
Fluorescent Chemosensors
Research on derivatives of similar compounds, such as 4-methyl-2,6-diformylphenol, highlights the potential of these molecules as platforms for developing fluorescent chemosensors. These chemosensors are capable of detecting a range of analytes with high selectivity and sensitivity, indicating that Methyl 3-formylindole-6-carboxylate could also be explored for similar applications (Roy, 2021).
Anticancer Agents
Compounds related to Methyl 3-formylindole-6-carboxylate, such as those derived from Knoevenagel condensation, have been explored for their potential in anticancer applications. These compounds have shown promising activity against various cancer targets, suggesting a possible avenue for investigating Methyl 3-formylindole-6-carboxylate in cancer research (Tokala, Bora, & Shankaraiah, 2022).
Bioisosteres and Drug Design
The exploration of carboxylic acid bioisosteres in drug development provides insights into how modifications of carboxylate groups can lead to improved pharmacological profiles. This research area could offer guidance on modifying Methyl 3-formylindole-6-carboxylate for enhanced activity and stability in potential therapeutic applications (Horgan & O’ Sullivan, 2021).
Environmental and Toxicological Studies
While specific studies on Methyl 3-formylindole-6-carboxylate were not identified, the broader field of environmental toxicology, including the impact of carbamate pesticides on aquatic ecosystems, underscores the importance of understanding the environmental behavior and toxicological effects of chemical compounds. Such research could inform safety and environmental impact assessments for the use of Methyl 3-formylindole-6-carboxylate (Nwigwe, 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 |
Source
|
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylindole-6-carboxylate | |
CAS RN |
133831-28-4 |
Source
|
Record name | Methyl 3-formylindole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.